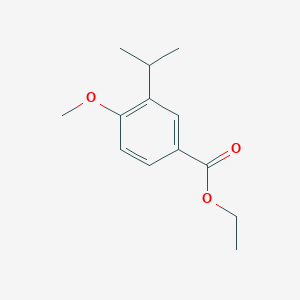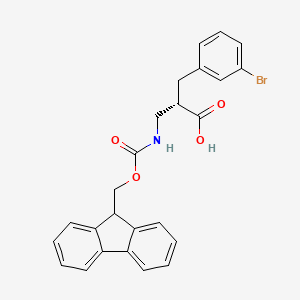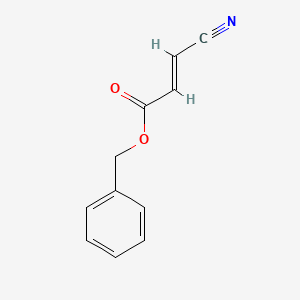
tert-Butyl 3-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate: is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a trifluoromethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrogen bromide to form 3-bromo-5-(trifluoromethyl)pyridine.
Azetidine Formation: The brominated pyridine is then reacted with azetidine under specific conditions to form the azetidine ring.
Carboxylation: Finally, the tert-butyl group is introduced through a carboxylation reaction to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used to synthesize molecules with potential biological activity, such as enzyme inhibitors or receptor modulators .
Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity . The azetidine ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)-3-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness: tert-Butyl 3-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H16BrF3N2O2 |
|---|---|
Molecular Weight |
381.19 g/mol |
IUPAC Name |
tert-butyl 3-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16BrF3N2O2/c1-13(2,3)22-12(21)20-6-8(7-20)11-10(15)4-9(5-19-11)14(16,17)18/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
OASAWZQLBSNFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)
![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)












